molecular formula C8H9ClN2O B12111064 2-Amino-2-(3-chlorophenyl)acetamide

2-Amino-2-(3-chlorophenyl)acetamide

Cat. No.: B12111064
M. Wt: 184.62 g/mol
InChI Key: USLQKRUQWVTPSZ-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)acetamide is an organic compound with a molecular formula of C8H9ClN2O This compound is characterized by the presence of an amino group, a chlorophenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)acetamide typically involves the reaction of 3-chlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chlorobenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetamide oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(3-chlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    2-Amino-2-phenylacetamide: Lacks the chlorine atom, which may result in different chemical and biological properties.

    2-Amino-2-(4-chlorophenyl)acetamide: Similar structure but with the chlorine atom in a different position, potentially leading to variations in reactivity and activity.

    2-Amino-2-(3-bromophenyl)acetamide: Bromine substitution instead of chlorine, which can affect the compound’s properties.

Uniqueness: 2-Amino-2-(3-chlorophenyl)acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and potential biological activities. This distinct structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-amino-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)

InChI Key

USLQKRUQWVTPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)N)N

Origin of Product

United States

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